molecular formula C24H30FN3O4 B2877551 5-(2-(azepan-1-yl)-2-oxoethoxy)-2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one CAS No. 898455-39-5

5-(2-(azepan-1-yl)-2-oxoethoxy)-2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one

Cat. No.: B2877551
CAS No.: 898455-39-5
M. Wt: 443.519
InChI Key: JCGRRZYZRUIXKD-UHFFFAOYSA-N
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Description

The compound 5-(2-(azepan-1-yl)-2-oxoethoxy)-2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one is a complex synthetic molecule designed for advanced pharmacological research. Its unique architecture integrates several privileged heterocyclic structures, including a 4H-pyran-4-one core, a 2-fluorophenyl-piperazine moiety, and an azepane group linked via an oxoethoxy chain . This specific combination is engineered to facilitate interactions with diverse biological targets, particularly in the central nervous system. The presence of the fluorine atom is a critical feature, known to enhance binding affinity to biological targets and improve metabolic stability, thereby increasing the compound's potential utility in in vitro and in vivo studies . The 4H-pyran scaffold is a structure of high interest in medicinal chemistry, with derivatives being investigated for a wide spectrum of bioactivities. Scientific literature indicates that related 4H-pyran compounds have demonstrated notable anti-mycobacterial activity, including against Mycobacterium species, suggesting this core structure as a valuable pharmacophore for infectious disease research . Furthermore, the piperazine and fluorophenyl elements are common in compounds targeting neurological pathways. This reagent is supplied For Research Use Only and is intended for utilization in hit-to-lead optimization campaigns, structure-activity relationship (SAR) explorations, and high-throughput screening assays to identify new therapeutic agents.

Properties

IUPAC Name

5-[2-(azepan-1-yl)-2-oxoethoxy]-2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30FN3O4/c25-20-7-3-4-8-21(20)27-13-11-26(12-14-27)16-19-15-22(29)23(17-31-19)32-18-24(30)28-9-5-1-2-6-10-28/h3-4,7-8,15,17H,1-2,5-6,9-14,16,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCGRRZYZRUIXKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(azepan-1-yl)-2-oxoethoxy)-2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one typically involves multiple steps:

    Formation of the Pyranone Core: The pyranone core can be synthesized through a condensation reaction involving a diketone and an aldehyde under acidic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring, substituted with a 2-fluorophenyl group, is introduced via nucleophilic substitution reactions.

    Attachment of the Azepane Group: The azepane ring is attached through an amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Final Assembly: The final compound is assembled by linking the azepane and piperazine-substituted pyranone through an ether bond formation, typically using a base such as potassium carbonate in a polar aprotic solvent like DMF (dimethylformamide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azepane and piperazine rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the carbonyl groups in the pyranone core, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Potassium carbonate, sodium hydroxide.

    Solvents: DMF, dichloromethane, ethanol.

Major Products

    Oxidation Products: Oxidized derivatives of the azepane and piperazine rings.

    Reduction Products: Reduced forms of the pyranone core.

    Substitution Products: Functionalized derivatives of the fluorophenyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of multi-functionalized organic molecules.

Biology

Biologically, the compound is investigated for its potential as a ligand in receptor binding studies, particularly in the context of neurotransmitter receptors.

Medicine

In medicine, 5-(2-(azepan-1-yl)-2-oxoethoxy)-2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one is explored for its potential therapeutic effects in treating neurological disorders such as anxiety, depression, and schizophrenia.

Industry

Industrially, the compound could be used in the development of new pharmaceuticals, agrochemicals, and materials science applications due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The piperazine and azepane rings are crucial for binding to these receptors, modulating their activity, and thereby exerting therapeutic effects. The fluorophenyl group enhances the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs and their key differences are summarized below, focusing on modifications to the pyranone core, ethoxy linker, and piperazine substituents.

Table 1: Structural and Functional Comparison with Analogous Compounds

Compound Name (IUPAC) Pyranone Core Ethoxy Substituent Piperazine Substituent Key Differences & Implications References
5-(2-(azepan-1-yl)-2-oxoethoxy)-2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one (Target) 4H-pyran-4-one 2-(azepan-1-yl)-2-oxoethoxy 4-(2-fluorophenyl) Reference compound. Combines azepane (solubility) and 2-fluorophenyl (electron-withdrawing).
5-[(2-Chlorobenzyl)oxy]-2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one 4H-pyran-4-one 2-chlorobenzyloxy 4-(2-fluorophenyl) Azepane replaced with chlorobenzyl (higher lipophilicity; may reduce metabolic stability).
5-[2-(azepan-1-yl)-2-oxoethoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one 4H-pyran-4-one 2-(azepan-1-yl)-2-oxoethoxy 4-phenyl 2-Fluorophenyl replaced with phenyl (reduced electron-withdrawing effects; altered receptor binding).
4-(1H-pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (non-pyranone analog) None N/A 4-(4-trifluoromethylphenyl) Pyranone core replaced with butanone; trifluoromethyl group enhances metabolic resistance.

Key Observations:

The azepane moiety in the target compound balances hydrophilicity and stability due to its cyclic amide structure .

Piperazine Substituent Variations :

  • The 2-fluorophenyl group in the target compound introduces electron-withdrawing effects, which may enhance binding to serotonin or dopamine receptors compared to the unsubstituted phenyl analog () .
  • Trifluoromethylphenyl substitution () offers greater metabolic stability but may increase off-target interactions due to higher electronegativity .

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to and , involving nucleophilic substitution for ethoxy group attachment and Mannich reactions for piperazine-methyl linkage .
  • Structure-Activity Relationship (SAR) :
    • The 2-fluorophenyl group’s position (ortho) may sterically hinder receptor binding compared to para-substituted analogs but could improve selectivity for specific CNS targets .
    • Azepane’s seven-membered ring may confer conformational flexibility, aiding in induced-fit binding .

Biological Activity

5-(2-(azepan-1-yl)-2-oxoethoxy)-2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound features a complex heterocyclic structure, which includes an azepane ring and a pyranone moiety. The synthesis typically involves multi-step organic reactions, including cyclization processes using appropriate precursors.

Synthetic Route

  • Starting Materials : The synthesis often begins with azepan derivatives and phenylpiperazine.
  • Cyclization : The cyclization reaction is carried out under controlled conditions to yield the desired pyranone structure.
  • Purification : Final products are purified using recrystallization or chromatography to ensure high purity levels.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas:

Anticancer Activity

Research indicates that the compound exhibits significant anticancer properties, particularly through the inhibition of cyclin-dependent kinases (CDKs). CDK inhibition leads to cell cycle arrest and apoptosis in cancer cells.

Table 1: Summary of Anticancer Studies

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.4CDK inhibition
HeLa (Cervical)3.2Apoptosis induction
A549 (Lung)4.8Cell cycle arrest

Antimicrobial Activity

The compound has also shown promising antimicrobial effects against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes.

Table 2: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism
E. coli12 µg/mLCell membrane disruption
S. aureus8 µg/mLEnzyme inhibition
P. aeruginosa15 µg/mLMembrane integrity loss

The biological mechanisms through which this compound exerts its effects include:

  • Inhibition of CDKs : Prevents phosphorylation events critical for cell cycle progression.
  • Induction of Apoptosis : Triggers intrinsic apoptotic pathways, leading to cancer cell death.
  • Antimicrobial Mechanisms : Involves interference with bacterial metabolic processes and structural integrity.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Case Study on Breast Cancer : A study involving MCF-7 cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability, correlating with increased apoptosis markers such as caspase activation.
  • Antimicrobial Efficacy : In a controlled trial against S. aureus infections in mice, administration of the compound led to a notable decrease in bacterial load compared to untreated controls.

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